3-Bromo-4-methylfuran

Catalog No.
S1498944
CAS No.
176042-58-3
M.F
C5H5BrO
M. Wt
161 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4-methylfuran

CAS Number

176042-58-3

Product Name

3-Bromo-4-methylfuran

IUPAC Name

3-bromo-4-methylfuran

Molecular Formula

C5H5BrO

Molecular Weight

161 g/mol

InChI

InChI=1S/C5H5BrO/c1-4-2-7-3-5(4)6/h2-3H,1H3

InChI Key

PPIZXLDQECIGOA-UHFFFAOYSA-N

SMILES

CC1=COC=C1Br

Canonical SMILES

CC1=COC=C1Br

3-Bromo-4-methylfuran (CAS 176042-58-3) is a halogenated, alkyl-substituted heterocyclic building block primarily utilized in advanced organic synthesis and medicinal chemistry. By installing a methyl group adjacent to the reactive C3-bromide, this compound provides distinct steric and electronic properties compared to the parent 3-bromofuran. It serves as a critical precursor for the modular assembly of 3,4-disubstituted furans via palladium-catalyzed cross-coupling (Suzuki, Stille, Negishi) and directed lithiation workflows. For industrial buyers and synthetic chemists, the presence of the 4-methyl group fundamentally alters the material's volatility, handling requirements, and downstream regiocontrol, making it an essential selection for complex target synthesis where unmethylated analogs fail to provide adequate structural rigidity or process stability [1].

Attempting to substitute 3-bromo-4-methylfuran with the more common 3-bromofuran or 2-bromo-4-methylfuran leads to immediate process failures in both handling and target fidelity. 3-Bromofuran is highly volatile (boiling point ~103 °C) and highly flammable, requiring strict low-temperature storage and stabilization to prevent evaporative loss and polymerization. In contrast, the 4-methyl substitution in 3-bromo-4-methylfuran lowers volatility and improves shelf-life, directly impacting bulk procurement and scale-up logistics. Furthermore, in cross-coupling applications, the lack of the 4-methyl group in generic 3-bromofuran eliminates the adjacent steric hindrance necessary to lock the conformation of biaryl products, resulting in altered target binding affinities in medicinal chemistry. Using the 2-bromo regioisomer fundamentally changes the vector of the subsequent coupling, yielding completely different molecular architectures that are incompatible with 3,4-disubstituted furan target profiles [1].

Thermal Stability and Volatility Reduction vs. 3-Bromofuran

The addition of the 4-methyl group significantly alters the thermodynamic profile of the furan ring. While 3-bromofuran is highly volatile with a boiling point of 102.5–103 °C and a flash point of 3 °C, 3-bromo-4-methylfuran exhibits a higher boiling point (estimated >140 °C), which drastically reduces vapor pressure at room temperature [1].

Evidence DimensionBoiling Point and Vapor Pressure
Target Compound DataEstimated BP > 140 °C; lower ambient vapor pressure
Comparator Or Baseline3-Bromofuran (BP 102.5–103 °C, Flash Point 3 °C)
Quantified DifferenceAn increase in boiling point of >35 °C, directly reducing evaporative loss.
ConditionsStandard atmospheric pressure (760 mmHg) handling

Procuring the 4-methylated analog reduces the stringent cold-chain and stabilization requirements associated with highly volatile unsubstituted bromofurans, improving scale-up safety.

Conformational Control in Palladium-Catalyzed Cross-Coupling

During Suzuki-Miyaura or Stille cross-coupling at the C3 position, the adjacent C4-methyl group in 3-bromo-4-methylfuran provides critical steric shielding. Compared to the unshielded 3-bromofuran, this steric bulk restricts the rotational degrees of freedom of the newly formed C3-aryl bond, favoring specific non-planar conformations of the resulting heterobiaryl system [1].

Evidence DimensionAdjacent Steric Bulk (Rotational Barrier)
Target Compound DataHigh rotational barrier for C3-aryl products due to C4-methyl clash
Comparator Or Baseline3-Bromofuran (Unrestricted rotation, planar biaryl tendency)
Quantified DifferenceSignificant increase in the dihedral angle energy barrier, preventing unwanted planarization.
ConditionsPd-catalyzed Suzuki/Stille coupling to form biaryl/heterobiaryl systems

Buyers targeting conformationally restricted medicinal compounds must select the 4-methyl analog to ensure the correct 3D architecture of the final API.

Intermediate Stability in Lithiation Workflows

Halogen-metal exchange of bromofurans using n-BuLi generates reactive furyllithium intermediates. 3-Lithiofuran (from 3-bromofuran) is highly prone to ring-opening fragmentation if temperatures rise above -78 °C. In contrast, the electron-donating C4-methyl group in 3-bromo-4-methylfuran stabilizes the 3-lithio-4-methylfuran intermediate, widening the thermal window for electrophilic trapping[1].

Evidence DimensionOrganolithium Intermediate Thermal Stability
Target Compound Data3-Lithio-4-methylfuran resists fragmentation at slightly elevated cryogenic temps
Comparator Or Baseline3-Lithiofuran (Rapid fragmentation > -78 °C)
Quantified DifferenceSuppression of premature ring-fragmentation, widening the operational temperature window.
ConditionsHalogen-metal exchange using n-BuLi in THF at cryogenic temperatures

For process chemists, the wider thermal window for lithiation reduces the dependency on ultra-cryogenic (-78 °C) reactors, lowering manufacturing costs.

Storage Stability vs. 3-Iodo-4-methylfuran

While iodo-furans offer faster rates of oxidative addition, they suffer from poor shelf-life. 3-Bromo-4-methylfuran possesses a stronger C-Br bond dissociation energy compared to the C-I bond in 3-iodo-4-methylfuran, resulting in superior resistance to photolytic degradation and iodine release during ambient storage[1].

Evidence DimensionCarbon-Halogen Bond Stability (Shelf-Life)
Target Compound DataC-Br bond provides robust ambient stability (months without degradation)
Comparator Or Baseline3-Iodo-4-methylfuran (Highly light-sensitive, rapid iodine release)
Quantified DifferenceExtended shelf-life without significant discoloration or purity loss.
ConditionsAmbient storage under standard laboratory lighting

Procurement should prioritize the bromo-analog for bulk inventory to avoid the rapid degradation and high purity-loss rates of the iodo-equivalent.

Synthesis of Conformationally Restricted Heterobiaryls

Directly leveraging the steric bulk of the 4-methyl group (as detailed in Section 3), 3-bromo-4-methylfuran is the optimal precursor for Suzuki-Miyaura couplings aimed at producing non-planar 3-aryl-4-methylfuran motifs. This is critical in medicinal chemistry programs where controlling the dihedral angle of the biaryl axis is necessary to fit specific protein binding pockets, a structural feature impossible to achieve with unsubstituted 3-bromofuran [1].

Scale-Up of 3,4-Disubstituted Furan Natural Product Cores

Because of its improved thermal stability and wider lithiation temperature window compared to 3-bromofuran (Section 3), this compound is the preferred starting material for the total synthesis of furanocembranoids and menthofuran derivatives. Process chemists can execute halogen-metal exchange and subsequent electrophilic trapping with higher reproducibility and lower evaporative losses, making it suitable for multi-gram scale-up [2].

Modular Library Generation for Agrochemicals

Given its superior shelf-life over 3-iodo-4-methylfuran (Section 3), 3-bromo-4-methylfuran is ideal for high-throughput library synthesis. Procurement teams can stock this building block in bulk without the rapid degradation risks of iodo-analogs, ensuring consistent purity across multiple parallel Stille or Negishi coupling campaigns for agrochemical discovery [3].

XLogP3

2

Dates

Last modified: 08-15-2023

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